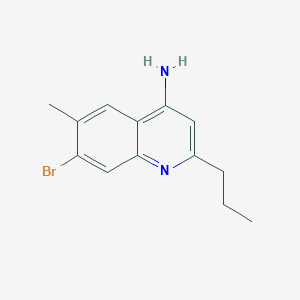
7-Bromo-6-methyl-2-propylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-2-propylquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methyl-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
7-Bromo-6-methyl-2-propylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Industry: Used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-2-propylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can bind to specific proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another quinoline derivative with similar structural features.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different reactivity and biological activities.
Uniqueness: 7-Bromo-6-methyl-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1189107-15-0 |
|---|---|
Molecular Formula |
C13H15BrN2 |
Molecular Weight |
279.18 g/mol |
IUPAC Name |
7-bromo-6-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2/c1-3-4-9-6-12(15)10-5-8(2)11(14)7-13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
LCVOSUWZPVZOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C(=CC2=N1)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















